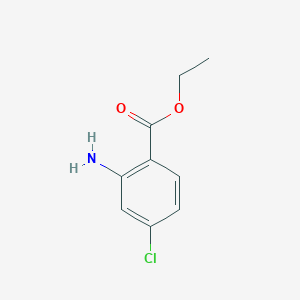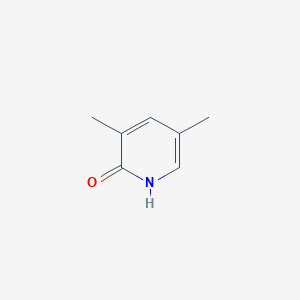
1H-benzoimidazol-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 1H-benzimidazole-5-carboxylate (EBC) is an organic compound with the molecular formula C8H8N2O2. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound with a five-membered ring structure. EBC is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone. It is used in various applications in the chemical, pharmaceutical, and food industries.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
El 1H-benzoimidazol-5-carboxilato de etilo sirve como un intermediario clave en la síntesis de varios compuestos farmacológicamente activos. Su anillo de imidazol es una estructura central en muchos fármacos debido a su semejanza con los bloques de construcción fundamentales del ADN y los productos naturales como la histidina y la purina . Este compuesto es fundamental para desarrollar nuevos fármacos con una amplia gama de actividades biológicas, incluidas propiedades antibacterianas, antifúngicas y antivirales.
Actividad Antimicrobiana
Los investigadores han sintetizado derivados del this compound para evaluar su eficacia antimicrobiana. Estos derivados han mostrado resultados prometedores contra patógenos como Staphylococcus aureus, Escherichia coli y Bacillus subtilis, lo que indica el potencial de este compuesto para combatir enfermedades infecciosas .
Ciencia de Materiales
En la ciencia de los materiales, se exploran los derivados del this compound por sus propiedades luminiscentes. Estos materiales están ganando atención por sus aplicaciones en fotovoltaica orgánica, sensores, transistores de efecto de campo orgánico, láseres orgánicos y diodos emisores de luz orgánica . La capacidad del compuesto para formar estructuras cristalinas estables lo hace adecuado para aplicaciones de estado sólido.
Química Agrícola
Los derivados del compuesto, como el carbendazim de etilo, se utilizan en la agricultura como fungicidas. Funcionan causando una distorsión anormal de las esporas y paredes celulares de las bacterias patógenas, lo cual es crucial para controlar las enfermedades de los cultivos .
Química de Estado Sólido
El this compound también es importante en la química de estado sólido, donde se estudia su estructura cristalina e interacciones intermoleculares. Estos estudios son esenciales para comprender las propiedades del compuesto y optimizar su uso en diversas aplicaciones, incluidas las farmacéuticas y la ciencia de los materiales .
Química Teórica
Los estudios teóricos sobre los derivados del this compound proporcionan información sobre su estructura molecular y propiedades. Los cálculos de la teoría funcional de la densidad (DFT), por ejemplo, ayudan a predecir el comportamiento de la molécula, lo cual es crucial para diseñar nuevos compuestos con las características deseadas .
Desarrollo de Fármacos
El this compound se utiliza en el desarrollo de fármacos dirigidos a enfermedades específicas. Sus derivados se han investigado por su potencial para tratar afecciones como la artritis reumatoide y la enfermedad de Hodgkin, lo que muestra la importancia del compuesto en la química medicinal .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets . They have been found to inhibit various enzymes and receptors, contributing to their diverse range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, often related to their target of action . The downstream effects of these pathway alterations can include changes in cellular signaling, gene expression, and metabolic activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent alterations in biochemical pathways .
Propiedades
IUPAC Name |
ethyl 3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOIDCCHUGUZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542494 | |
| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58842-61-8 | |
| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)

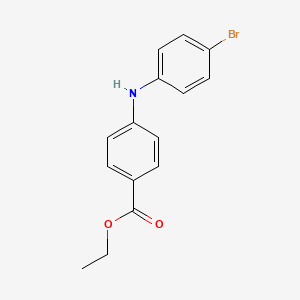
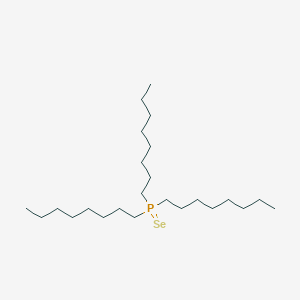


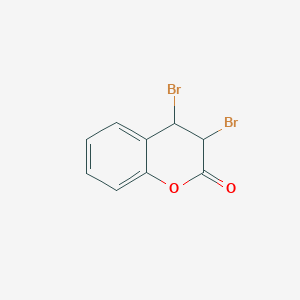


![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)


